Bruceine I Bruceine I
Brand Name: Vulcanchem
CAS No.: 130705-31-6
VCID: VC21237744
InChI: InChI=1S/C22H28O9/c1-4-29-19(28)22-12-6-14(24)31-13-5-10-9(2)15(25)11(23)7-20(10,3)17(16(26)18(22)27)21(12,13)8-30-22/h10,12-13,16-18,25-27H,4-8H2,1-3H3/t10-,12+,13+,16+,17+,18-,20-,21+,22-/m0/s1
SMILES: CCOC(=O)C12C3CC(=O)OC4C3(CO1)C(C(C2O)O)C5(CC(=O)C(=C(C5C4)C)O)C
Molecular Formula: C22H28O9
Molecular Weight: 436.5 g/mol

Bruceine I

CAS No.: 130705-31-6

Cat. No.: VC21237744

Molecular Formula: C22H28O9

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

Bruceine I - 130705-31-6

Specification

CAS No. 130705-31-6
Molecular Formula C22H28O9
Molecular Weight 436.5 g/mol
IUPAC Name ethyl (1R,2R,6R,8R,13S,14R,15R,16S,17S)-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate
Standard InChI InChI=1S/C22H28O9/c1-4-29-19(28)22-12-6-14(24)31-13-5-10-9(2)15(25)11(23)7-20(10,3)17(16(26)18(22)27)21(12,13)8-30-22/h10,12-13,16-18,25-27H,4-8H2,1-3H3/t10-,12+,13+,16+,17+,18-,20-,21+,22-/m0/s1
Standard InChI Key CMVMKMSNNMBUMZ-UTQVZMMYSA-N
Isomeric SMILES CCOC(=O)[C@@]12[C@@H]3CC(=O)O[C@H]4[C@]3(CO1)[C@H]([C@H]([C@@H]2O)O)[C@]5(CC(=O)C(=C([C@@H]5C4)C)O)C
SMILES CCOC(=O)C12C3CC(=O)OC4C3(CO1)C(C(C2O)O)C5(CC(=O)C(=C(C5C4)C)O)C
Canonical SMILES CCOC(=O)C12C3CC(=O)OC4C3(CO1)C(C(C2O)O)C5(CC(=O)C(=C(C5C4)C)O)C

Introduction

Chemical Properties and Structure of Bruceine I

Basic Chemical Information

Bruceine I is characterized by specific chemical properties that define its molecular identity. Based on available chemical database information, the compound has the following characteristics :

PropertyValue
PubChem CID21126551
Molecular FormulaC22H28O9
Molecular Weight436.5 g/mol
CAS Number130705-31-6
IUPAC Nameethyl (1R,2R,6R,8R,13S,14R,15R,16S,17S)-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate
Alternative NamePicras-3-en-21-oic acid, 13,20-epoxy-3,11,12-trihydroxy-2,16-dioxo-, ethyl ester, (11beta,12alpha)-
Creation Date (PubChem)2007-12-05
Last Modified (PubChem)2025-03-01

Source and Botanical Origin

Botanical Source

Bruceine I is isolated from Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family . This plant species has been utilized in Traditional Chinese Medicine for centuries and is recognized for containing various bioactive compounds, particularly quassinoids . The fruit of Brucea javanica serves as the primary source for the extraction of bruceine compounds, including Bruceine I.

Phytochemical Context

Scientific investigations have revealed that Brucea javanica contains a rich and diverse profile of chemical constituents, providing valuable context for understanding the phytochemical environment in which Bruceine I exists . The major chemical constituents include:

Class of CompoundsExamplesGeneral Characteristics
QuassinoidsBruceine A, B, C, D, E, F, G, H, I, JHighly oxygenated triterpene derivatives with complex ring structures
TriterpenesVarious triterpene derivativesThirty-carbon compounds with multiple ring structures
AlkaloidsVarious nitrogen-containing compoundsDiverse structural classes with nitrogen-containing heterocycles
FlavonoidsVarious flavonoid glycosides and aglyconesPolyphenolic compounds with antioxidant properties

Within this phytochemical context, Bruceine I represents one of the quassinoid constituents, though it appears to have received less research attention compared to other bruceine compounds such as Bruceine A and Bruceine D .

Research Status and Scientific Context

Current Research Status

Based on the available scientific literature, Bruceine I remains understudied compared to other bruceine compounds. The primary information available is chemical characterization data from repositories such as PubChem . This compound was first documented in scientific databases around 2007, with recent updates to its chemical information as of 2025 . Specific investigations into its biological activities, pharmacokinetics, or potential therapeutic applications appear to be limited in the current scientific literature.

Comparative Analysis with Related Bruceine Compounds

While specific research on Bruceine I is limited, other bruceine compounds have been extensively studied for their biological activities. These studies provide context for understanding the potential of the bruceine family of compounds, though direct extrapolation to Bruceine I would require dedicated research :

Bruceine CompoundDocumented Biological ActivitiesKey MechanismsReferences
Bruceine AAnti-colon cancerROS accumulation, PI3K/Akt pathway suppression
Bruceine AProtection against diabetic kidney diseaseInhibition of galectin-1
Bruceine AAnti-pancreatic cancerActivation of p38α MAPK signaling
Bruceine DAnti-hepatocellular carcinomaDownregulation of β-catenin and jagged 1
Bruceine DAnti-osteosarcomaInhibition of STAT3 signaling pathway
Bruceine DAnti-chronic myeloid leukemiaRegulation of mitochondrial pathway
Bruceine ILimited specific research availableNot yet determined

This comparative analysis highlights the significant research gap regarding Bruceine I specifically, while demonstrating the proven biological activities of structurally related compounds from the same botanical source.

Mechanism of Action in Related Bruceine Compounds

The mechanisms by which other bruceine compounds exert their biological effects provide valuable insights into potential research directions for Bruceine I. For instance, Bruceine A has been shown to exert anticancer effects against colon cancer cells by:

  • Accumulating reactive oxygen species (ROS)

  • Suppressing the PI3K/Akt signaling pathway

  • Arresting the cell cycle in the G2 phase

  • Inducing apoptosis through mitochondria-associated pathways

Similarly, Bruceine D demonstrates anticancer activities through various mechanisms including modulation of the STAT3 signaling pathway . These mechanisms could serve as starting points for investigating the potential biological activities of Bruceine I, considering the structural similarities among bruceine compounds.

Research Gaps and Future Directions

Identified Research Gaps

The current scientific literature reveals significant gaps in our understanding of Bruceine I specifically:

  • Limited information on biological activities compared to other bruceine compounds

  • Absence of detailed structure-activity relationship studies

  • Lack of data on pharmacokinetic properties

  • Limited information on specific isolation and purification protocols

  • Absence of toxicological assessment

Proposed Research Directions

Future research directions that would enhance our knowledge of Bruceine I could include:

  • Systematic biological activity screening against various disease models, particularly those where other bruceine compounds have shown efficacy

  • Structure-activity relationship studies comparing Bruceine I with other bruceine compounds to identify the impact of structural variations on biological activity

  • Investigation of potential therapeutic applications based on structural features

  • Development of efficient isolation and purification protocols specific to Bruceine I

  • Pharmacokinetic and toxicological studies to assess safety and bioavailability

Potential ApplicationRationaleResearch Approach
Anticancer activityStructural similarity to Bruceine A and D, which have demonstrated anticancer propertiesScreening against various cancer cell lines; investigation of effects on cell cycle and apoptosis
Anti-inflammatory effectsOther bruceine compounds show anti-inflammatory propertiesAssessment of effects on inflammatory mediators and pathways
Antidiabetic potentialBruceine A shows protection against diabetic kidney diseaseEvaluation of effects on glucose metabolism and diabetic complications
Antimalarial activityQuassinoids are known for antimalarial propertiesTesting against Plasmodium species

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